molecular formula C4H7F2NOS B3013552 2-(2,2-Difluoroethoxy)ethanethioamide CAS No. 1545975-19-6

2-(2,2-Difluoroethoxy)ethanethioamide

Cat. No. B3013552
CAS RN: 1545975-19-6
M. Wt: 155.16
InChI Key: OTTAJDPVGXIXFA-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)ethanethioamide is a chemical compound with the CAS Number: 1545975-19-6 . It has a molecular weight of 155.17 and its IUPAC name is 2-(2,2-difluoroethoxy)ethanethioamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(2,2-Difluoroethoxy)ethanethioamide is 1S/C4H7F2NOS/c5-3(6)1-8-2-4(7)9/h3H,1-2H2,(H2,7,9) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

2-(2,2-Difluoroethoxy)ethanethioamide is a powder that is stored at room temperature . Its molecular formula is C4H7F2NOS and it has a molecular weight of 155.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Chemical Reactions and Synthesis

2-(2,2-Difluoroethoxy)ethanethioamide and its derivatives play a crucial role in various chemical reactions and synthesis processes. The study by (Luo et al., 2008) developed a novel synthetic route utilizing 2-nitrochlorobenzene, leading to the production of a key intermediate of Silodosin. This innovative method highlights the importance of such compounds in the synthesis of medically significant substances.

Polymer Chemistry and Material Science

In the field of polymer chemistry, compounds like 2-(2,2-Difluoroethoxy)ethanethioamide find applications in the synthesis of various polymers. (Rosenthal et al., 2012) reported the synthesis of disulfide polymers through a benign process, demonstrating the potential of such compounds in creating environmentally friendly materials. Similarly, (Hazarika, 2008) focused on the enantioselective permeation of racemic alcohol through polymeric membranes, indicating the relevance of these compounds in developing chiral separation technologies.

Organic Chemistry and Fluorination Reagents

In organic chemistry, the importance of fluorination reagents, which include derivatives of 2-(2,2-Difluoroethoxy)ethanethioamide, is well-documented. For instance, (L’Heureux et al., 2010) discussed the use of aminodifluorosulfinium salts as selective fluorination reagents, demonstrating their efficiency and stability compared to traditional reagents. These reagents are crucial for introducing fluorine atoms into organic molecules, which is significant for pharmaceuticals and agrochemicals.

Catalysis and Enantioselective Reactions

The role of such compounds in catalysis and enantioselective reactions is evident in the work of (Burk et al., 1993). Their study on the preparation of chiral C2-symmetric bis(phospholane) ligands and their use in rhodium-catalyzed asymmetric hydrogenation reactions underscores the importance of such compounds in achieving high selectivity and efficiency in synthetic chemistry.

Photoredox Catalysis

Photoredox catalysis, a promising strategy in organic synthesis, also utilizes derivatives of 2-(2,2-Difluoroethoxy)ethanethioamide. The research by (Koike & Akita, 2016) highlights the application of these compounds in the development of new protocols for tri- and difluoromethylation, crucial for the synthesis of organofluorine compounds.

Safety And Hazards

For safety information and potential hazards associated with 2-(2,2-Difluoroethoxy)ethanethioamide, it is recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on handling, storage, and emergency procedures related to the compound.

properties

IUPAC Name

2-(2,2-difluoroethoxy)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NOS/c5-3(6)1-8-2-4(7)9/h3H,1-2H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTAJDPVGXIXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)ethanethioamide

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